
Z-beta-Ala-ONp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly used in peptide synthesis and has a molecular weight of 344.32 g/mol . This compound is characterized by its white to off-white crystalline appearance and is often utilized in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-beta-Ala-ONp can be synthesized through the reaction of 4-nitrophenol with carbobenzyloxy-beta-alanine. The reaction typically involves the use of dicyclohexyl-carbodiimide as a coupling agent in ethyl acetate as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Z-beta-Ala-ONp undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrophenol.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, which react with the nitrophenyl ester under mild conditions.
Major Products Formed
Hydrolysis: Beta-alanine and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Z-beta-Ala-ONp is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a building block for the synthesis of peptides, facilitating the formation of peptide bonds.
Biochemical Studies: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicinal Chemistry: Investigated for its potential role in drug development and as a prodrug for beta-alanine delivery.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of Z-beta-Ala-ONp involves its hydrolysis to release beta-alanine and 4-nitrophenol. Beta-alanine is a naturally occurring beta-amino acid that plays a role in various metabolic pathways. The nitrophenyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Z-Ala-ONp: Similar in structure but with an alanine residue instead of beta-alanine.
Para-nitrophenol esters: Compounds like para-nitrophenyl acetate, which also contain the nitrophenyl ester functional group.
Uniqueness
Z-beta-Ala-ONp is unique due to the presence of the beta-alanine moiety, which imparts distinct biochemical properties compared to other nitrophenyl esters. This uniqueness makes it particularly valuable in peptide synthesis and biochemical research .
Propiedades
Fórmula molecular |
C17H16N2O6 |
|---|---|
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(14-6-8-15(9-7-14)19(22)23)24-11-10-18-17(21)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
Clave InChI |
FOWQACOHHLSFGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


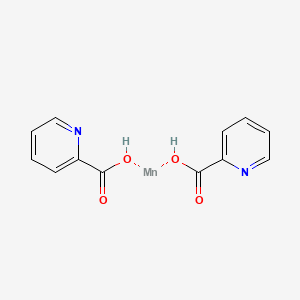
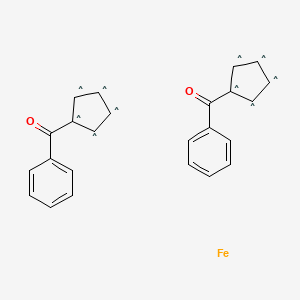
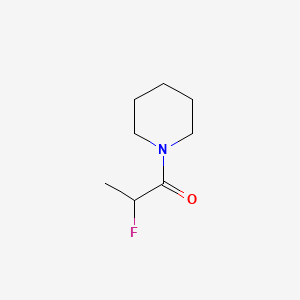
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
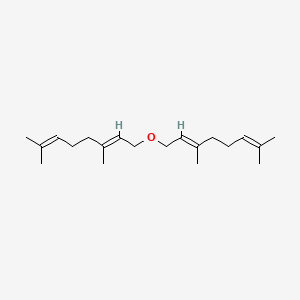

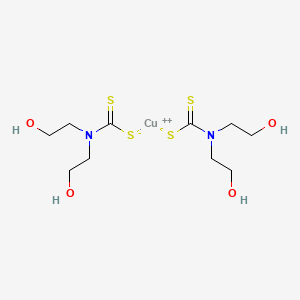
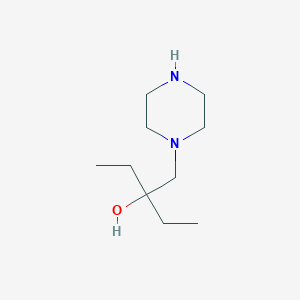


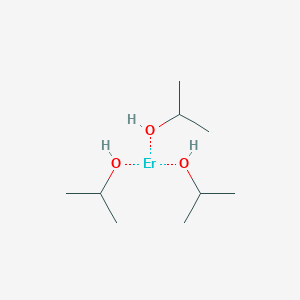
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)


